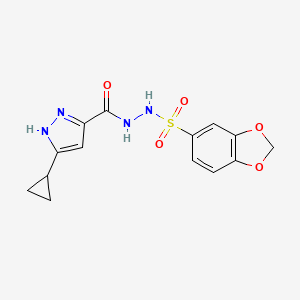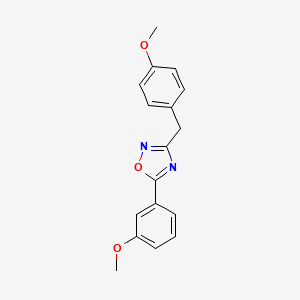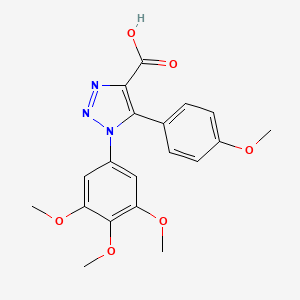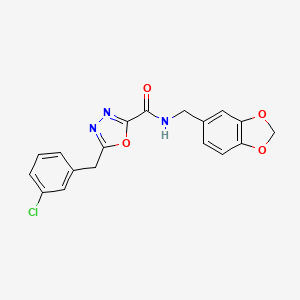
N'-(1,3-benzodioxol-5-ylsulfonyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a pyrazole ring, a benzodioxole ring, and a sulfonohydrazide group, making it a unique and versatile molecule in organic chemistry.
Vorbereitungsmethoden
The synthesis of N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-cyclopropyl-1H-pyrazol-5-amine with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine at room temperature . This intermediate is then further reacted with appropriate reagents to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to control the reaction rate and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to a protein active site, blocking its function and thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE can be compared with other similar compounds, such as:
3-Amino-5-cyclopropyl-1H-pyrazole: A precursor in the synthesis of the target compound.
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide: Another compound with a similar pyrazole ring structure
Eigenschaften
Molekularformel |
C14H14N4O5S |
|---|---|
Molekulargewicht |
350.35 g/mol |
IUPAC-Name |
N'-(1,3-benzodioxol-5-ylsulfonyl)-5-cyclopropyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C14H14N4O5S/c19-14(11-6-10(15-16-11)8-1-2-8)17-18-24(20,21)9-3-4-12-13(5-9)23-7-22-12/h3-6,8,18H,1-2,7H2,(H,15,16)(H,17,19) |
InChI-Schlüssel |
IMRQINXKKCFCCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=NN2)C(=O)NNS(=O)(=O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine](/img/structure/B14941973.png)

![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B14941978.png)
![N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B14941983.png)
![3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14941984.png)
![3-Amino-8-hydroxy-2,8,9,9-tetramethyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B14941998.png)
![3-(4-Chlorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942005.png)

![3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942014.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]quinazolin-4(3H)-one](/img/structure/B14942025.png)
![(1E)-1-(4-chlorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942030.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B14942036.png)
